Lipophilicity Advantage: LogP 3.83 for Pentyloxy (C5) Versus LogP ~1.92 for Unsubstituted N-Benzoylvaline
The predicted octanol-water partition coefficient (logP) for N-[4-(pentyloxy)benzoyl]valine is 3.83 (ACD/Labs Percepta, pH 7.4) , compared to a measured/estimated logP of 1.92 for N-benzoylvaline (lacking the pentyloxy substituent) . This ΔlogP of +1.91 corresponds to an approximately 81-fold increase in lipophilicity, which directly influences membrane permeability, protein binding, and chromatographic retention.
| Evidence Dimension | Octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 3.83 (predicted, ACD/Labs Percepta) |
| Comparator Or Baseline | N-Benzoylvaline, logP = 1.9165 (estimated) to 2.2 (calculated) |
| Quantified Difference | ΔlogP ≈ +1.9 (approximately 81-fold higher lipophilicity for the pentyloxy derivative) |
| Conditions | Predicted values using ACD/Labs Percepta Platform v14.00; comparator values from molbase.cn and molaid.com databases. |
Why This Matters
For procurement decisions where membrane permeability or hydrophobic partitioning is a selection parameter (e.g., cell-based assays, CNS-targeted screening), the pentyloxy derivative offers quantifiably higher lipophilicity than the parent N-benzoylvaline scaffold without extending the alkoxy chain beyond C5, which avoids excessive logP (>5) that often introduces solubility and bioavailability liabilities.
